molecular formula C19H17ClN2O2S B2515600 N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide CAS No. 866018-32-8

N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide

Cat. No.: B2515600
CAS No.: 866018-32-8
M. Wt: 372.87
InChI Key: QIMSPAZCDUQUSR-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide is a synthetic organic compound designed for research applications. It features a 1,3-thiazole core substituted with a 4-chlorophenyl group and linked to an acetamide moiety via a methoxy-phenyl bridge. This structure is of significant interest in medicinal chemistry due to the established bioactivity of its constituent parts. The 1,3-thiazole ring is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. Scientific literature indicates that thiazole derivatives, especially those containing a 4-chlorophenyl group, have been extensively studied for their antiviral , antibacterial , and antitumor properties . The specific spatial arrangement of substituents in this molecule may allow it to mimic natural peptides or proteins (acting as a peptidomimetic), thereby modulating biological targets . Researchers can utilize this compound as a key intermediate or building block in multicomponent reactions, such as the Ugi reaction, to generate more complex, diverse chemical libraries for high-throughput screening . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c1-12-18(25-19(21-12)14-7-9-15(20)10-8-14)11-24-17-6-4-3-5-16(17)22-13(2)23/h3-10H,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMSPAZCDUQUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)COC3=CC=CC=C3NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst.

    Methylation: The resulting thiazole derivative is then methylated using methyl iodide under basic conditions to introduce the methyl group at the 4-position of the thiazole ring.

    Etherification: The methylated thiazole is reacted with 2-hydroxyacetophenone in the presence of a base to form the methoxyphenyl derivative.

    Acetylation: Finally, the methoxyphenyl derivative is acetylated using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer activity.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Substituent Variations on the Thiazole Ring
  • Compound 7b (from ): 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide Substituents: Phenyl at thiazole C2, methyl at C4, and a thioamide-linked hydrazinecarbothioamide group. Biological Activity: Exhibited potent anticancer activity against HepG-2 cells (IC50 = 1.61 ± 1.92 μg/mL), attributed to the thioamide and hydrazone moieties .
  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)... () : Contains a pyrazole-thiazole hybrid structure with a 4-chlorophenyl group.

    • Key Difference : Incorporation of a pyrazole ring instead of a phenylacetamide chain may alter target binding affinity .
Heterocyclic Core Modifications
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Substituents: Fluorophenyl on a dihydrothiadiazole ring. Key Difference: Replacement of thiazole with thiadiazole introduces additional nitrogen atoms, increasing polarity but reducing ring strain. Crystallographic data (monoclinic P21/c) confirm planar geometry, which may influence intermolecular interactions .

Functional Group Analysis

Chlorophenyl Substituents
  • 2-(4-Chloro-2-methylphenoxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide (): Substituents: Chloro and methyl groups on phenoxy. Key Difference: The target compound’s 4-chlorophenyl group on thiazole vs. a phenoxy group here may enhance π-π stacking in biological targets .
Methoxy Linkers
  • 2-((4-ALLYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(2-METHOXYPHENYL)ACETAMIDE () :
    • Substituents: Triazole-thio and methoxyphenyl.
    • Key Difference : The thioether group in this compound vs. the methoxy linker in the target may reduce oxidative stability but improve hydrophobic interactions .
Anticancer Activity Trends
  • Thiazole derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced cytotoxicity. The target compound’s 4-chlorophenyl group likely augments this effect compared to non-halogenated analogs .
  • Structure-Activity Relationship (SAR) : Methylation at thiazole C4 (as in the target compound) may reduce steric hindrance, improving binding to kinase targets .

Biological Activity

N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide, a thiazole derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a comprehensive overview of the compound's biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 866018-58-8
  • Molecular Formula : C19H14ClN2OS
  • Molecular Weight : 410.84 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has demonstrated significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action :
    • The thiazole ring is believed to interact with specific enzymes or receptors, inhibiting their activity and leading to apoptosis in cancer cells.
    • In vitro studies have shown that this compound can induce G2/M cell cycle arrest and early-stage apoptosis in HepG2 hepatocellular carcinoma cells, with an IC50 value significantly lower than that of standard chemotherapy agents like Sorafenib .
  • Case Study :
    • In a comparative study on various thiazole derivatives, this compound exhibited potent cytotoxic effects with an IC50 value of 0.62 ± 0.34 μM against HepG2 cells . Mechanistic investigations revealed the inhibition of cell migration and colony formation.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. This compound has shown promising results against several bacterial strains.

  • Research Findings :
    • The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes.
    • Studies indicate that derivatives with similar structural motifs exhibit significant antibacterial activity comparable to established antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Thiazole RingEssential for cytotoxicity
Chlorophenyl SubstituentEnhances lipophilicity and binding affinity
Acetamide GroupContributes to overall bioactivity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. Common methods include:

  • Condensation Reactions :
    • Reacting substituted phenols with thiazole derivatives under acidic conditions to form the desired acetamide structure.
  • Optimization Techniques :
    • Continuous flow reactors may be utilized for large-scale production to maintain consistent reaction conditions and improve yield.

Q & A

Q. Basic

  • Purification : Use recrystallization (ethanol-DMF) or silica gel chromatography with ethyl acetate/hexane gradients to isolate the product .
  • Characterization :
    • NMR spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and acetamide carbonyl signals .
    • LC-MS : Validate molecular weight and detect impurities .
    • FT-IR : Identify functional groups like C=O (1650–1700 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .

How can reaction yields be optimized while minimizing byproducts?

Q. Advanced

  • Temperature control : Maintain 20–25°C during acylation to prevent side reactions like over-chlorination .
  • Catalyst selection : Use triethylamine or DIPEA to neutralize acids and enhance nucleophilicity .
  • Solvent optimization : Polar aprotic solvents (DMF, dioxane) improve solubility of intermediates, while toluene/water biphasic systems reduce side reactions in azide substitutions .

How should researchers resolve conflicting spectroscopic data during structural elucidation?

Q. Advanced

  • Cross-validation : Combine ¹H-¹³C HSQC/HMBC NMR to assign proton-carbon correlations, especially for overlapping aromatic signals .
  • High-resolution mass spectrometry (HR-MS) : Confirm exact mass to rule out isobaric impurities .
  • X-ray crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable .

What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

Q. Advanced

  • Substituent variation : Modify the 4-chlorophenyl or methoxy groups to assess impacts on bioactivity (e.g., anticancer potency) .
  • Molecular docking : Use software like AutoDock to predict interactions with target proteins (e.g., kinases) and guide synthetic priorities .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., thiazole sulfur) for binding affinity .

How can discrepancies in reported bioactivity data be addressed?

Q. Advanced

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line viability assays at 48–72 hours) .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to clarify false negatives from rapid degradation .
  • Dose-response curves : Use IC₅₀ values normalized to controls to compare potency across studies .

What is the role of substituents in modulating this compound’s pharmacokinetic properties?

Q. Advanced

  • Chlorophenyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
  • Methoxy group : Electron-donating effects stabilize the aromatic ring, influencing metabolic oxidation rates .
  • Thiazole ring : Participates in π-π stacking with target proteins, critical for binding specificity .

How can side reactions during synthesis be systematically mitigated?

Q. Advanced

  • Byproduct identification : Use LC-MS to detect intermediates (e.g., unreacted chloroacetyl chloride) and adjust stoichiometry .
  • Protecting groups : Temporarily protect reactive sites (e.g., amine groups) during acylation to prevent undesired substitutions .
  • In situ monitoring : Employ TLC (hexane/ethyl acetate, 9:1) to track reaction progress and terminate at optimal conversion .

What computational tools aid in predicting this compound’s reactivity and stability?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate bond dissociation energies to predict hydrolysis susceptibility (e.g., acetamide cleavage) .
  • Molecular dynamics simulations : Model solvation effects in DMF/water mixtures to optimize reaction conditions .
  • pKa prediction software : Estimate protonation states of functional groups under varying pH conditions .

How should researchers design experiments to validate mechanistic hypotheses?

Q. Advanced

  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of the acetamide group .
  • Kinetic studies : Measure reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .
  • Competitive inhibition assays : Test against known enzyme inhibitors to confirm target engagement .

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